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molecular formula C10H6FNO2 B8549187 2-Fluoroquinoline-4-carboxylic acid

2-Fluoroquinoline-4-carboxylic acid

Cat. No. B8549187
M. Wt: 191.16 g/mol
InChI Key: FWTWVFZCVRFHMF-UHFFFAOYSA-N
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Patent
US06699879B1

Procedure details

A solution of 2-fluoroquinoline4-carboxylic acid methyl ester (0.08 g) in dichloromethane (4 ml) was cooled to −50° C. and boron tribromide (0.08 ml) was added. After the addition of boron tribromide the reaction was warmed to room temperature and stirred for 1.5 h. The mixture was re-cooled to −50° C., quenched with water (10 ml), diluted with dichloromethane:water (1:1, 60 ml), the organic phase separated and solvent removed at reduced pressure to give 2-fluoroquinoline-4-carboxylic acid (0.02 g) after trituration with dichloromethane/petroleum ether. 1H NMR δ: 7.70-7.76 (2H, m), 7.85-7.96 (2H, m), 8.65 (1H, d), 14.24 (1H, brs). m/z (API−): 190 (MH+).
Name
2-fluoroquinoline4-carboxylic acid methyl ester
Quantity
0.08 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0.08 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[N:8]=[C:7]([F:15])[CH:6]=1)=[O:4].B(Br)(Br)Br>ClCCl>[F:15][C:7]1[CH:6]=[C:5]([C:3]([OH:4])=[O:2])[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[N:8]=1

Inputs

Step One
Name
2-fluoroquinoline4-carboxylic acid methyl ester
Quantity
0.08 g
Type
reactant
Smiles
COC(=O)C1=CC(=NC2=CC=CC=C12)F
Name
Quantity
4 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0.08 mL
Type
reactant
Smiles
B(Br)(Br)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(Br)(Br)Br

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was re-cooled to −50° C.
CUSTOM
Type
CUSTOM
Details
quenched with water (10 ml)
ADDITION
Type
ADDITION
Details
diluted with dichloromethane:water (1:1, 60 ml)
CUSTOM
Type
CUSTOM
Details
the organic phase separated
CUSTOM
Type
CUSTOM
Details
solvent removed at reduced pressure

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
FC1=NC2=CC=CC=C2C(=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.02 g
YIELD: CALCULATEDPERCENTYIELD 26.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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